molecular formula C15H24N4O2 B12641057 Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate

Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate

Cat. No.: B12641057
M. Wt: 292.38 g/mol
InChI Key: GZILQBDUFAUOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted piperidines and pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl N-[1-(6-aminopyridin-3-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-8-19(9-7-11)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17)(H,18,20)

InChI Key

GZILQBDUFAUOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=C2)N

Origin of Product

United States

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